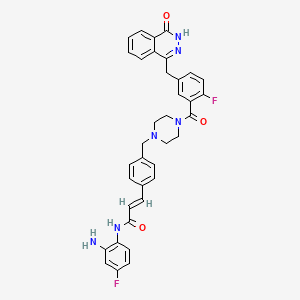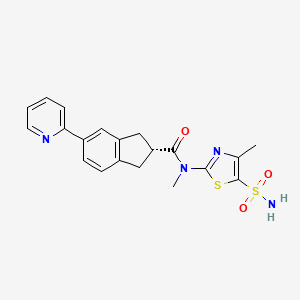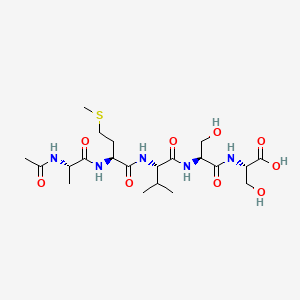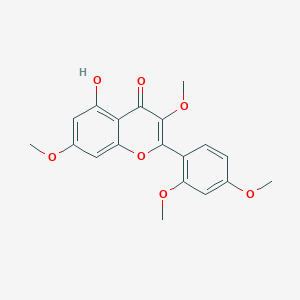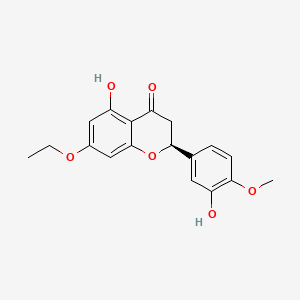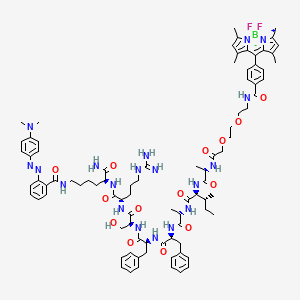
CatD-P1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CatD-P1 is a pH-insensitive probe for Cathepsin D, a protease involved in various biological processes. Cathepsin D is an aspartic protease that plays a crucial role in the degradation of proteins within lysosomes. This compound is designed to detect Cathepsin D activity in various biological contexts, making it a valuable tool for scientific research .
Preparation Methods
CatD-P1 is synthesized using a combination of solid-phase and solution-phase synthesis techniques . The synthetic route involves the assembly of peptide sequences on a solid support, followed by the incorporation of a fluorophore. The final product is purified using high-performance liquid chromatography to ensure high purity and yield .
Chemical Reactions Analysis
CatD-P1 undergoes specific reactions with Cathepsin D, resulting in the cleavage of the peptide bond and the release of a fluorescent signal . The probe is designed to be stable across a wide pH range, allowing it to function in various cellular environments. The major product formed from this reaction is a fluorescent peptide fragment, which can be detected using fluorescence microscopy or spectroscopy .
Scientific Research Applications
CatD-P1 has several scientific research applications:
Biology: It is used to study the activity of Cathepsin D in macrophages and other immune cells. This helps in understanding the role of Cathepsin D in immune responses and inflammation.
Medicine: This compound is employed in research related to diseases such as Alzheimer’s, where Cathepsin D activity is implicated. It aids in the detection and monitoring of disease progression.
Chemistry: The probe is used in the development of new diagnostic tools and therapeutic agents targeting Cathepsin D.
Industry: This compound is utilized in the development of assays for drug screening and biomarker discovery.
Mechanism of Action
CatD-P1 functions by binding to Cathepsin D and undergoing cleavage at a specific peptide bond . This cleavage results in the release of a fluorescent signal, which can be detected and quantified. The molecular target of this compound is the active site of Cathepsin D, and the pathway involved includes the hydrolysis of the peptide bond within the probe .
Comparison with Similar Compounds
CatD-P1 is unique due to its pH insensitivity and high specificity for Cathepsin D . Similar compounds include other peptide-based probes designed for different proteases, such as Cathepsin B and Cathepsin L . These probes differ in their peptide sequences and fluorophores, which are tailored to the specific protease they target. This compound stands out for its stability across a wide pH range and its ability to provide a strong fluorescent signal upon activation .
Properties
Molecular Formula |
C86H112BF2N19O14 |
|---|---|
Molecular Weight |
1684.7 g/mol |
IUPAC Name |
N-[(5S)-6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[2-[2-[[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoyl]amino]ethoxy]ethoxy]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-6-oxohexyl]-2-[[4-(dimethylamino)phenyl]diazenyl]benzamide |
InChI |
InChI=1S/C86H112BF2N19O14/c1-11-51(2)73(103-78(113)56(7)96-71(110)50-122-44-43-121-42-41-94-79(114)61-33-31-60(32-34-61)72-74-52(3)45-54(5)107(74)87(88,89)108-55(6)46-53(4)75(72)108)85(120)97-57(8)77(112)100-68(47-58-23-14-12-15-24-58)82(117)101-69(48-59-25-16-13-17-26-59)83(118)102-70(49-109)84(119)99-67(30-22-40-95-86(91)92)81(116)98-66(76(90)111)29-20-21-39-93-80(115)64-27-18-19-28-65(64)105-104-62-35-37-63(38-36-62)106(9)10/h12-19,23-28,31-38,45-46,51,56-57,66-70,73,109H,11,20-22,29-30,39-44,47-50H2,1-10H3,(H2,90,111)(H,93,115)(H,94,114)(H,96,110)(H,97,120)(H,98,116)(H,99,119)(H,100,112)(H,101,117)(H,102,118)(H,103,113)(H4,91,92,95)/t51-,56+,57+,66+,67+,68+,69+,70+,73+/m1/s1 |
InChI Key |
VHZRKVFXEBPTRY-AVFMSDJMSA-N |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)C(=O)NCCOCCOCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC(=O)C7=CC=CC=C7N=NC8=CC=C(C=C8)N(C)C)C(=O)N)C)C)(F)F |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)C(=O)NCCOCCOCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC(=O)C7=CC=CC=C7N=NC8=CC=C(C=C8)N(C)C)C(=O)N)C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


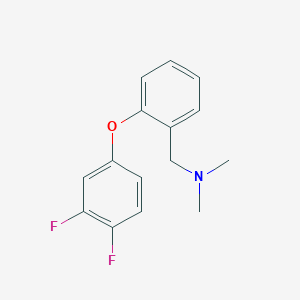
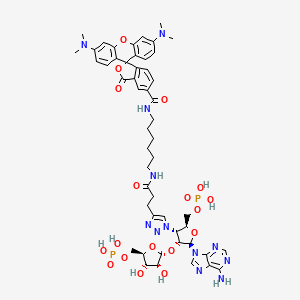
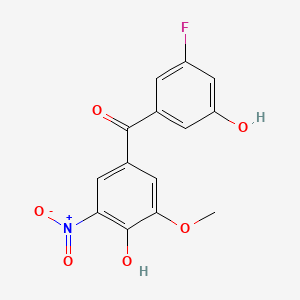
![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)
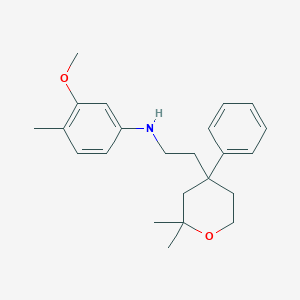
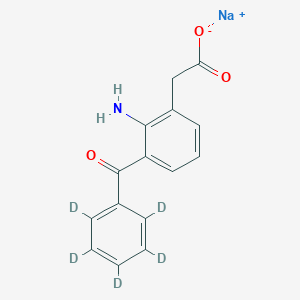
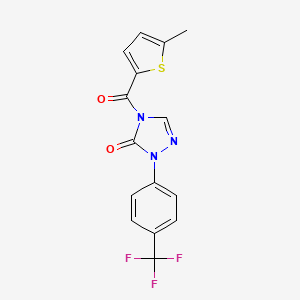
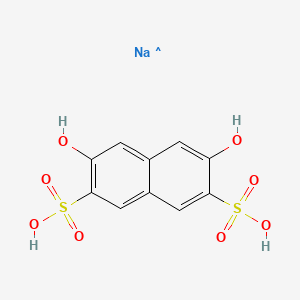
![N-[3-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]phenyl]-4-methoxybenzamide](/img/structure/B12367362.png)
